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Compound of Interest

3,6-Dibromo-5-fluoro-1-methyl-1H-
Compound Name:
indazole

Cat. No.: B595955

An In-Depth Technical Guide to the Physical Properties of 3,6-Dibromo-5-fluoro-1-methyl-1H-
indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the physical and chemical
properties of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (CAS No. 1286734-91-5). While
specific experimental data such as melting and boiling points are not publicly available, this
document synthesizes known information with expert analysis of its structural features to offer
predictive insights into its behavior. The guide covers the compound's chemical identity,
expected physicochemical properties, spectroscopic characteristics, a plausible synthetic route,
and protocols for its handling and analysis. It is intended to serve as a foundational resource
for professionals in medicinal chemistry and materials science who are utilizing this versatile
halogenated indazole scaffold.

Introduction: The Significance of a Halogenated
Indazole

Indazoles are bicyclic aromatic heterocycles that are recognized as "privileged scaffolds" in
medicinal chemistry, appearing in numerous bioactive compounds and approved
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pharmaceuticals.[1] The indazole core acts as a bioisostere of indole and its unique electronic
properties allow for diverse interactions with biological targets.

The subject of this guide, 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, is a highly
functionalized derivative with significant potential as a building block in drug discovery. Its key
structural features contribute directly to its utility:

» Indazole Core: Provides a rigid, planar scaffold for the precise spatial orientation of
substituents.[1]

e Bromine Substituents (Positions 3 and 6): Serve as versatile synthetic handles for cross-
coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction
of molecular complexity. They also contribute to the molecule's mass and can enhance
binding affinity through halogen bonding.

e Fluorine Substituent (Position 5): The strategic placement of fluorine can profoundly
influence metabolic stability by blocking sites of oxidative metabolism. Furthermore, it
modulates the electronic properties (pKa) of the scaffold and can improve membrane
permeability. Critically, the 1°F atom serves as a powerful and sensitive NMR probe for
studying molecular interactions in biological systems.[1]

o N-Methyl Group (Position 1): This modification protects the N1 position from further reaction
or tautomerization, simplifying subsequent chemical transformations and potentially
improving pharmacokinetic properties.[1]

This combination of features makes 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole a valuable
intermediate for constructing novel chemical entities with tailored pharmacological profiles.

Physicochemical and Structural Properties

The identity of a compound is fundamentally defined by its structural and basic physical
properties. The following tables summarize the known and predicted attributes of 3,6-Dibromo-
5-fluoro-1-methyl-1H-indazole.

Table 1: Chemical Identity and Descriptors
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Parameter Value Source
CAS Registry Number 1286734-91-5 [1]
Molecular Formula CsHsBr2FN:2 [1][2]
Molecular Weight 307.95 g/mol [2]

3,6-dibromo-5-fluoro-1-
IUPAC Name _ [1]
methylindazole

CN1C2=CC(=C(C=C2C(=N1)B
SMILES [1]
rNF)Br

AKFXXKOJIJEJAC-
InChl Key [1]
UHFFFAOYSA-N

Table 2: Physical Properties

Property Value | Description Source | Rationale
Physical State Solid at room temperature [1]
Appearance Typically a crystalline solid [1]
Melting Point Data not available [3]
Boiling Point Data not available [3]

Limited solubility in water;
Moderate solubility in organic

Solubility solvents (e.g., DMSO, DMF, [1] (Qualitative)
Dichloromethane, Ethyl

Acetate).

N Stable under standard
Stability N [1]
laboratory conditions.

Expert Analysis of Properties: The high molecular weight and presence of two bromine atoms
suggest that the compound is a solid with a relatively high melting point, likely exceeding 150
°C. The planar, aromatic structure facilitates efficient crystal packing, contributing to its solid
state. Its poor aqueous solubility is expected due to the hydrophobic nature of the dibrominated
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aromatic core. Researchers should anticipate using polar aprotic organic solvents like DMSO
or DMF to create stock solutions for biological assays.

Spectroscopic Characterization (Predictive)

Confirming the identity and purity of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is
paramount. While specific spectra are not publicly available, a detailed analysis of its structure
allows for the prediction of its key spectroscopic features.

» 'H NMR: The spectrum should contain two signals in the aromatic region and one singlet in
the aliphatic region.

o N-CHs: A singlet integrating to 3H, expected around & 3.8-4.2 ppm.

o Ar-H (Position 4): A doublet integrating to 1H. The coupling will be to the adjacent fluorine
atom (3JHF), expected around 4-8 Hz.

o Ar-H (Position 7): A doublet integrating to 1H. The coupling will be to the adjacent fluorine
atom (*JHF), expected around 2-4 Hz.

e 13C NMR: Eight distinct carbon signals are expected. The carbons directly attached to
bromine (C3, C6) and fluorine (C5) will show characteristic shifts and couplings. The C-F
bond will result in a large one-bond coupling constant (*tJCF) of approximately 240-260 Hz.

e F NMR: A single resonance is expected. This signal will be split by the two aromatic
protons, appearing as a doublet of doublets. °F NMR is a highly valuable tool for purity
assessment, as fluorine is 100% abundant and highly sensitive, and the chemical shift is
very sensitive to the local electronic environment.

o Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a
molecule containing two bromine atoms (*°Br and 81Br exist in an approximate 1:1 ratio). The
molecular ion peak cluster will appear at m/z values corresponding to [CsHs’°Br2FNz]*,
[CsHs7°Br8iBrFN2]*, and [CsHs81Br2FN2]* in a ~1:2:1 intensity ratio.

Experimental Protocols
Proposed Synthesis Workflow
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While a specific synthesis for this molecule is not published, a robust route can be proposed
based on established methods for analogous indazoles.[4][5] The workflow involves the
directed ortho-lithiation and formylation of a brominated aniline precursor, followed by
cyclization with hydrazine and subsequent methylation and bromination steps.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://patents.google.com/patent/CN110452177A/en
https://patents.google.com/patent/CN107805221A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
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Caption: Proposed synthetic workflow for 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.
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Protocol for Solubility Determination

Objective: To determine the approximate solubility of the compound in common laboratory

solvents. This protocol uses a simple gravimetric method.

Materials:

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

Selected solvents (e.g., Water, Ethanol, Dichloromethane, DMSO)
Analytical balance

Vortex mixer

Centrifuge

Thermostatic shaker or water bath (set to 25 °C)

2 mL glass vials

Pipettes

Methodology:

Preparation: Pre-weigh and label several 2 mL glass vials.

Addition of Compound: Add an excess amount of the compound (e.g., ~10 mg) to each vial.
Record the exact mass added to each vial. Causality Note: Starting with excess solid
ensures that a saturated solution is formed.

Solvent Addition: Add a precise volume of the first solvent (e.g., 1.0 mL) to the corresponding
vial.

Equilibration: Cap the vial securely and place it in a thermostatic shaker set to 25 °C for 24
hours. Causality Note: This extended mixing time at a constant temperature is crucial to
ensure the system reaches thermodynamic equilibrium.
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e Phase Separation: After 24 hours, visually inspect the vial to confirm that undissolved solid
remains. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the
excess solid. Causality Note: Centrifugation provides a clear supernatant, which is critical for
accurate sampling of the saturated solution.

o Sampling: Carefully pipette a known volume of the clear supernatant (e.g., 0.5 mL) into a
new, pre-weighed vial. Be careful not to disturb the solid pellet. Record the exact volume
transferred.

¢ Solvent Evaporation: Evaporate the solvent from the new vial under a stream of nitrogen or
in a vacuum oven until a constant weight is achieved.

o Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solid can
be calculated by subtracting the initial weight of the vial.

¢ Solubility Calculation:
o Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant transferred in mL)
o Repeat: Repeat steps 3-9 for each solvent to be tested.

Safety, Handling, and Storage

As a halogenated aromatic compound, 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole should
be handled with appropriate care in a laboratory setting.

o General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: Specific hazard data for this compound is limited.[3] The safety precautions
provided are based on best practices for handling similar chemical structures.
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Conclusion

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is a strategically designed chemical scaffold with
significant potential for applications in drug discovery and materials science. While some of its
fundamental physical properties like melting point have not been formally reported, its structural
characteristics strongly suggest it is a stable, crystalline solid with poor aqueous solubility but
good solubility in common organic solvents. Its key features—a rigid core, versatile bromine
handles, and a fluorine NMR probe—make it an attractive building block for creating complex
and functionally diverse molecules. The protocols and predictive data outlined in this guide
provide a solid foundation for researchers to effectively synthesize, characterize, and utilize this
compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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